molecular formula C10H10F3NO3 B2597950 (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1241677-90-6

(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Cat. No.: B2597950
CAS No.: 1241677-90-6
M. Wt: 249.189
InChI Key: YZXUCQCJZKJMIR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a chiral, noncanonical amino acid (ncAA) of significant interest in chemical biology and drug discovery. This compound features a propanoic acid backbone with an (R)-configured amino group and a 4-(trifluoromethoxy)phenyl substituent, yielding a molecular formula of C₁₀H₁₀F₃NO₃ and a molecular weight of 249.19 g/mol . The primary research application of this compound is its use in Genetic Code Expansion (GCE) technologies. GCE allows for the site-specific incorporation of ncAAs into proteins in live cells, enabling the introduction of novel chemical properties and probes . The trifluoromethoxy (-OCF₃) group is a key pharmacophore, known for its strong electron-withdrawing nature and ability to enhance the lipophilicity and metabolic stability of molecules . In GCE, this amino acid can be incorporated into proteins to study their structure and dynamics, or to create engineered proteins with tailored functions. The side chain can serve as a bioorthogonal handle, allowing for selective, post-translational conjugation to small-molecule probes like fluorophores using "click" chemistry, providing a powerful alternative to large fluorescent protein tags . This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXUCQCJZKJMIR-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as transition metals or photoredox catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the amino group or the phenyl ring. Key reagents and conditions include:

ReagentConditionsProduct FormedNotes
Potassium permanganateAcidic aqueous solutionOxo-derivatives (keto-acid forms)Selective α-carbon oxidation
Hydrogen peroxideAlkaline mediumN-oxidesLimited yield due to steric hindrance

Oxidation studies reveal that the trifluoromethoxy group stabilizes intermediates through inductive effects, reducing over-oxidation risks .

Reduction Reactions

Reductive modifications target the carboxylic acid or aromatic ring:

ReagentConditionsProduct FormedSelectivity
Lithium aluminum hydrideAnhydrous THF, 0°CCorresponding alcohol derivativeHigh (≥80%)
Catalytic hydrogenationPd/C, H₂, EtOHSaturated cyclohexyl analogsPartial ring reduction

The trifluoromethoxy group remains intact under mild reduction conditions, demonstrating its stability .

Substitution Reactions

The phenyl ring’s trifluoromethoxy group participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Reaction TypeReagentPosition SubstitutedYield (%)
NitrationHNO₃/H₂SO₄Meta to -OCF₃45–55
HalogenationCl₂/FeCl₃Ortho/para30–40

The -OCF₃ group directs incoming electrophiles to meta positions due to its strong electron-withdrawing nature .

Nucleophilic Aromatic Substitution

Limited reactivity observed unless activated by additional electron-withdrawing groups. No documented high-yield substitutions under standard conditions .

Esterification and Amide Formation

The carboxylic acid group undergoes typical derivatization:

Reaction TypeReagent/ConditionsProductApplication
EsterificationSOCl₂/ROHAlkyl esters (e.g., methyl ester)Prodrug synthesis
Amide couplingEDC/HOBt, aminesPeptide-like conjugatesBioconjugation studies

These reactions retain stereochemical integrity at the chiral center, critical for pharmacological applications .

Radical Reactions

The trifluoromethoxy group participates in radical-mediated transformations:

ProcessInitiatorMajor ProductEfficiency
TrifluoromethylationAIBN, CF₃IPolyfluorinated analogsModerate
PhotochemicalUV light, DTBPCross-coupled aryl derivativesLow

Radical pathways are less explored but show potential for synthesizing complex fluorinated architectures .

Complexation and Chelation

The amino acid moiety acts as a ligand for metal ions:

Metal IonConditionsComplex TypeStability Constant (log K)
Ni²⁺pH 7–8, aqueousOctahedral complex4.2 ± 0.3
Cu²⁺Methanol/waterSquare planar5.1 ± 0.2

Such complexes are utilized in asymmetric catalysis and dynamic kinetic resolution processes .

Biochemical Transformations

In enzymatic systems, the compound exhibits substrate activity:

EnzymeReactionProductKm (μM)
D-Amino acid oxidaseOxidative deaminationα-Keto acid derivative120
TransaminasesAmino group transferKetone intermediatesN.D.

These interactions are leveraged in studies of neurotransmitter analogs and enzyme inhibition mechanisms .

Thermal Decomposition

Pyrolysis studies reveal degradation pathways:

Temperature (°C)Major ProductsMechanism
>200CO₂, NH₃, trifluoromethoxybenzeneDecarboxylation + C-N cleavage
>300Fluorinated aromatic fragmentsRing fragmentation

Stability under storage (≤25°C) is confirmed by thermogravimetric analysis .

Key Reaction Trends

  • The trifluoromethoxy group enhances oxidative stability but reduces electrophilic substitution rates.

  • Stereochemical retention is paramount in derivatization reactions for biological applications.

  • Radical and metal-mediated pathways offer underexplored synthetic potential .

Scientific Research Applications

Neuropharmacology

This compound has shown promise as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its structural similarity to amino acids allows it to interact with various receptors, potentially influencing neurotransmission.

  • Case Study : Research indicates that compounds with trifluoromethoxy substitutions can enhance the activity of certain neurotransmitters, which may lead to therapeutic advancements in treating conditions like Alzheimer's disease .

Drug Development

(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid serves as a versatile building block in the synthesis of biologically active compounds. It is particularly relevant in developing inhibitors for various biological targets.

  • Example : It has been utilized in synthesizing g-secretase inhibitors, which are crucial for treating Alzheimer's disease by preventing the formation of amyloid plaques .

Antagonistic Activity

Studies have demonstrated that this compound can act as an antagonist for specific receptors, including those involved in pain pathways and inflammatory responses.

  • Research Findings : As an antagonist of the human vanilloid receptor, it shows potential for developing analgesics that could provide relief without the side effects associated with traditional opioids .

Data Tables

Application AreaDescriptionKey Findings
NeuropharmacologyModulates neurotransmitter systemsEnhances activity related to neurodegenerative diseases
Drug DevelopmentBuilding block for biologically active compoundsUsed in g-secretase inhibitor synthesis for Alzheimer's treatment
Antagonistic ActivityActs on pain and inflammatory receptorsPotential analgesic development without opioid-related side effects

Case Study 1: G-Secretase Inhibitors

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of this compound to evaluate their efficacy as g-secretase inhibitors. The results indicated that modifications to the trifluoromethoxy group significantly affected the inhibitory potency against amyloid precursor protein cleavage .

Case Study 2: Pain Management

Another investigation focused on the compound's antagonistic properties at the human vanilloid receptor. The study revealed that certain derivatives exhibited significant pain-relieving effects in animal models, suggesting potential applications in developing new analgesics that avoid traditional opioid pathways .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related α-amino acid derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituent on Phenyl Ring Key Features Molecular Weight Biological/Functional Notes References
(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid -OCF₃ - Strongly electron-withdrawing, lipophilic
- (R)-configuration
249.19 No direct activity data; used in research as a chiral building block
(S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid -NH-(thiazole-methyl) - Thiazole ring introduces heterocyclic bulk
- Enhanced antimycobacterial activity (IC₅₀: 2–8 μM against M. tuberculosis)
- Non-toxic to human cells
~330–360 (varies by aryl group) Active against Mycobacterium tuberculosis; molecular simplification strategy used in synthesis
(2R)-2-amino-3-[4-(2-[¹⁸F]fluoroethoxy)phenyl]propanoic acid -OCH₂CH₂¹⁸F - Radiolabeled with ¹⁸F for PET imaging
- Ethoxy linker reduces steric hindrance vs. -OCF₃
~267.19 (excluding ¹⁸F) Used in radiopharmaceuticals for tumor imaging
2-amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride -OCH(CH₃)₂ - Isopropyloxy group: electron-donating, bulky
- Hydrochloride salt improves solubility
259.74 (HCl salt) No activity data; likely lower lipophilicity than -OCF₃ analogs
(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid -CH₂PO₃H₂ - Phosphonomethyl group: highly polar, charged at physiological pH ~285.20 (varies by protonation) Potential applications in enzyme inhibition or metal chelation
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride -N=N-Ph (azo group) - Azo group: strong π-conjugation, photosensitive
- Hydrochloride salt
305.76 Photoswitchable applications; limited stability under UV light

Key Insights from Comparison

Substituent Electronic Effects: The trifluoromethoxy group (-OCF₃) in the target compound provides a balance of electron-withdrawing character and moderate lipophilicity, contrasting with the electron-donating isopropyloxy group (-OCH(CH₃)₂) and the polar phosphonomethyl (-CH₂PO₃H₂) group . Thiazole-containing analogs (e.g., ) leverage heterocyclic bulk for targeted biological interactions, such as antimycobacterial activity, while maintaining amino acid backbone functionality .

Lipophilicity (logP) trends: -OCF₃ > -OCH(CH₃)₂ > -CH₂PO₃H₂, suggesting superior membrane permeability for the target compound .

Biological Applications: The ¹⁸F-labeled analog () highlights the utility of fluorinated amino acids in diagnostic imaging, whereas the trifluoromethoxy derivative’s lack of isotopic labeling may limit such applications .

Biological Activity

(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid, also known by its CAS number 1241677-90-6, is a compound characterized by a trifluoromethoxy group attached to a phenyl ring, linked to an amino acid backbone. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3NO3. Its structure includes:

  • An amino group (-NH2)
  • A trifluoromethoxy group (-O-CF3)
  • A propanoic acid backbone

This configuration enhances its lipophilicity and stability, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in enhancing binding affinity to proteins and enzymes, potentially influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels.
  • Protein-Ligand Interactions : Its structural features allow it to participate in protein-ligand binding studies, aiding in the design of novel therapeutic agents.

Biological Activity and Applications

Research indicates that this compound exhibits several promising biological activities:

1. DPP-IV Inhibition

Studies have shown that compounds with similar structures can significantly inhibit DPP-IV activity, leading to potential applications in treating type 2 diabetes mellitus (T2DM). The trifluoromethoxy substitution enhances the potency of such inhibitors compared to non-fluorinated analogs .

2. Antidepressant Activity

The incorporation of trifluoromethoxy groups has been linked to enhanced antidepressant effects in certain compounds by modulating serotonin uptake mechanisms .

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties through the inhibition of specific signaling pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFocusFindings
DPP-IV InhibitionDemonstrated significant inhibition with IC50 values comparable to established DPP-IV inhibitors.
Antidepressant EffectsShowed enhanced serotonin uptake inhibition compared to non-fluorinated counterparts.
Anticancer ActivityIndicated potential for inhibiting cancer cell proliferation in vitro.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

CompoundStructureDPP-IV Inhibition PotencyAntidepressant Activity
Compound ASimilar fluorinated structureModerateLow
Compound BNon-fluorinated analogLowModerate
This compound Unique trifluoromethoxy groupHighHigh

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing enantiomerically pure (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis involving condensation, selective reduction, and acid hydrolysis is commonly employed. For example, NaBH₄ reduction in acetonitrile followed by acid hydrolysis (e.g., HCl/THF/H₂O) achieves yields >70% for structurally similar thiazole-containing amino acids . Optimizing stoichiometry (e.g., 1.2 eq NaBH₄) and solvent polarity improves enantiomeric purity. Monitoring via chiral HPLC (e.g., Chiralpak® columns) ensures >98% enantiomeric excess .

Q. Which spectroscopic techniques are critical for structural elucidation of fluorinated aromatic amino acids like this compound?

  • Methodological Answer :

  • 2D NMR (¹H-¹³C HSQC, HMBC): Resolves ambiguities in trifluoromethoxy group positioning and confirms stereochemistry.
  • High-resolution mass spectrometry (HRMS) : Determines exact mass (e.g., observed [M+H]⁺ = 250.0925 vs. calculated 250.0928) .
  • FT-IR : Validates carboxylic acid and amine functionalities (e.g., peaks at 1720 cm⁻¹ for C=O and 3350 cm⁻¹ for NH₂) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :

  • Antimycobacterial screening : Use Mycobacterium tuberculosis H37Ra (MTB) and Mycobacterium bovis (BCG) strains in microplate Alamar Blue assays. Include rifampicin as a positive control (IC₅₀ = 0.05 µg/mL) and measure cytotoxicity against HUVEC cells (e.g., non-toxic at ≤50 µM) .
  • Receptor binding assays : Radiolabeled analogs (e.g., fluorine-18 for PET imaging) assess LAT1 transporter affinity, as seen in glioblastoma tracer studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethoxy group in target binding?

  • Methodological Answer :

  • Analog synthesis : Replace -OCF₃ with -OCH₃, -CF₃, or -H to compare steric/electronic effects.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like PPARγ or SARS-CoV-2 spike protein. For example, trifluoromethoxy analogs show 3.8-fold higher binding affinity to PPARγ than non-fluorinated counterparts .
  • Data validation : Cross-validate in vitro results with SPR (surface plasmon resonance) to quantify binding kinetics (e.g., KD = 12 nM) .

Q. What strategies resolve contradictions in reported cytotoxicity data across studies?

  • Methodological Answer :

  • Standardized protocols : Use identical cell lines (e.g., HCT116 colon cancer cells) and exposure times (e.g., 48 hr).
  • Metabolic profiling : LC-MS/MS quantifies intracellular metabolite changes (e.g., ATP depletion <20% at 100 µM confirms low toxicity) .
  • Independent replication : Collaborate with third-party labs to validate IC₅₀ values (e.g., 45 ± 3 µM vs. conflicting reports of 28 µM) .

Q. How can in vivo pharmacokinetic (PK) properties be improved for therapeutic applications?

  • Methodological Answer :

  • Pro-drug design : Synthesize ester derivatives (e.g., methyl ester) to enhance oral bioavailability. For fluorinated analogs, logP optimization (target 1.5–2.5) improves blood-brain barrier penetration, as demonstrated in PET tracer studies (brain uptake = 2.3% ID/g) .
  • Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (e.g., t½ = 120 min in human microsomes) .

Key Research Findings

  • Antimycobacterial Activity : The compound exhibits moderate activity against MTB (IC₅₀ = 45 µM) with no cytotoxicity to human cells at therapeutic doses .
  • PET Imaging Potential : Fluorine-18 labeled analogs show 2.3% brain uptake in glioblastoma models, indicating LAT1 transporter compatibility .
  • Drug Design Relevance : Trifluoromethoxy substitution enhances PPARγ binding affinity by 3.8-fold compared to methoxy analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.